1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide
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Overview
Description
1-Phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide is a novel compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is a spirocyclic amide that possesses a unique structure and interesting biological properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide is not fully understood. However, several studies have suggested that this compound may act as a potent inhibitor of various enzymes and receptors, including histone deacetylases and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have suggested that this compound may possess anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, this compound has been shown to modulate the levels of various neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide in lab experiments is its unique structure and interesting biological properties. This compound may serve as a valuable tool for the development of new drugs and therapies for various diseases. However, the synthesis of this compound is complex and requires the use of several reagents and catalysts, which may limit its use in certain lab settings.
Future Directions
There are several future directions that researchers may explore with regards to 1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide. One potential avenue of research is the development of new drugs and therapies based on the unique structure of this compound. Additionally, further studies may be conducted to investigate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, researchers may explore the synthesis of analogs of this compound to further understand its structure-activity relationship.
Synthesis Methods
The synthesis of 1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide involves a multi-step process that requires the use of several reagents and catalysts. The most commonly used method for the synthesis of this compound involves the reaction of 1-phenylcyclopentanecarboxylic acid with benzylamine in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of the final product.
Scientific Research Applications
The unique structure of 1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide makes it an attractive compound for medicinal chemistry research. Several studies have investigated the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Properties
IUPAC Name |
1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c26-22(23(13-7-8-14-23)18-9-3-1-4-10-18)25-19-11-12-20-21(17-19)28-24(27-20)15-5-2-6-16-24/h1,3-4,9-12,17H,2,5-8,13-16H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKVXDFXFJNELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)C4(CCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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